molecular formula C6H8N4OS B3360751 N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide CAS No. 89730-70-1

N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide

Cat. No.: B3360751
CAS No.: 89730-70-1
M. Wt: 184.22 g/mol
InChI Key: HEGLNHOEFXRCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a methyl group at position 3, a sulfanylidene (thione) group at position 5, and an acetamide moiety at position 5. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and materials chemistry. Its synthesis likely involves acylation and cyclization steps analogous to methods described for related triazine derivatives .

Properties

IUPAC Name

N-(3-methyl-5-sulfanylidene-2H-1,2,4-triazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4OS/c1-3-7-6(12)5(10-9-3)8-4(2)11/h1-2H3,(H,7,9,12)(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGLNHOEFXRCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C(=NN1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575140
Record name N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89730-70-1
Record name N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

Triazine-Benzocrown Ether Derivatives

Compounds such as 3-(1-acyl-5-oxo-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)benzocrown ethers (7–12) () share the triazine core but incorporate bulky benzocrown ether groups. These substituents enhance metal-ion chelation and solubility in polar solvents, unlike the target compound’s acetamide group, which offers moderate polarity and hydrogen-bonding capacity.

Fluorinated Pyrimido-Triazines

The trifluoroacetamido-substituted triazine () introduces strong electron-withdrawing effects via CF₃ groups, enhancing electrophilicity at the triazine ring. In contrast, the methyl group in the target compound donates electrons, stabilizing the ring system. This difference influences metabolic stability, with fluorinated analogues likely exhibiting slower degradation in vivo .

Heterocyclic Core Modifications

1,2,3-Triazole-Acetamide Derivatives

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) () replace the triazine core with a 1,2,3-triazole. Triazoles are more aromatic and less strained than triazines, leading to higher thermal stability.

Thiazolidinone Derivatives

Derivatives such as (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) () feature a thiazolidinone ring, which is more polar and conformationally flexible than the planar triazine. This flexibility could improve pharmacokinetic properties but reduce target specificity compared to the rigid triazine scaffold .

Sulfur-Containing Analogues

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()

This compound contains a thioether (–S–) group, which is less polar and more lipophilic than the sulfanylidene (–S=) group in the target compound. The thione group in the target enhances hydrogen-bond acceptor strength, improving interactions with enzymes or receptors. However, the thioether’s lower oxidation state may confer greater metabolic stability .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

Compound Molecular Weight Solubility (pH 7.4)
Target Compound ~215.2 g/mol Not reported
Benzocrown-Triazine (e.g., 10a) ~450–600 g/mol High (crown ether)
1,2,3-Triazole-Acetamide (6a) ~346.4 g/mol Moderate
Thiazolidinone Derivative (12a) ~380.4 g/mol Low (lipophilic)
Compound 346.4 g/mol 48.9 µg/mL

The target compound’s lower molecular weight and acetamide group suggest intermediate solubility compared to bulkier benzocrown derivatives and lipophilic thiazolidinones.

Stability and Reactivity

  • Oxidation Sensitivity : The sulfanylidene group in the target compound may render it prone to oxidation, unlike thioether-containing analogues ().
  • Thermal Stability : Triazine derivatives (e.g., ) are generally less stable than triazoles due to reduced aromaticity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Methyl-5-sulfanylidene-2,5-dihydro-1,2,4-triazin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.